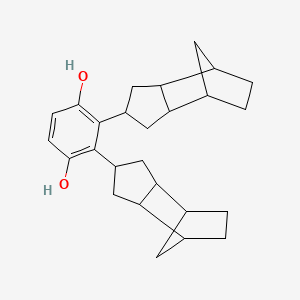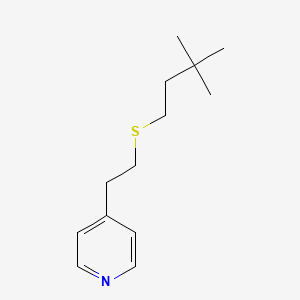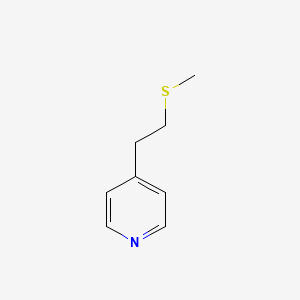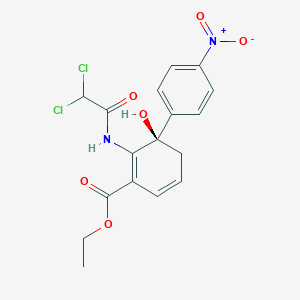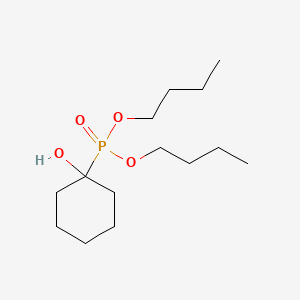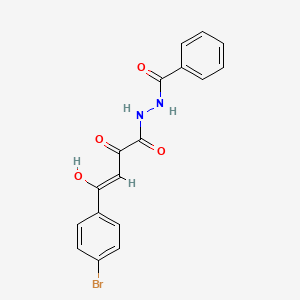
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound’s structure includes a diethylammonium group, a chlorinated aromatic ring, and a propionate moiety, which contribute to its herbicidal activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate typically involves the reaction of 4-chloro-2-methylphenol with (S)-2-chloropropionic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with diethylamine to form the diethylammonium salt. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorinated aromatic ring to a more reduced state.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted phenoxypropionates.
Aplicaciones Científicas De Investigación
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:
Chemistry: Used as a model compound to study herbicidal activity and environmental degradation.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mecanismo De Acción
The herbicidal activity of Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is primarily due to its ability to mimic natural plant hormones called auxins. It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to the death of the target weeds. The compound binds to specific auxin receptors, triggering a cascade of molecular events that result in herbicidal effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop (MCPP)
- Dicamba
Uniqueness
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific stereochemistry and the presence of a diethylammonium group, which enhances its solubility and bioavailability compared to other phenoxy herbicides. This makes it particularly effective in certain agricultural applications where other herbicides may be less effective.
Propiedades
Número CAS |
97233-28-8 |
|---|---|
Fórmula molecular |
C14H22ClNO3 |
Peso molecular |
287.78 g/mol |
Nombre IUPAC |
(2S)-2-(4-chloro-2-methylphenoxy)propanoic acid;N-ethylethanamine |
InChI |
InChI=1S/C10H11ClO3.C4H11N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-5-4-2/h3-5,7H,1-2H3,(H,12,13);5H,3-4H2,1-2H3/t7-;/m0./s1 |
Clave InChI |
YWWMOSBBXLVHSK-FJXQXJEOSA-N |
SMILES isomérico |
CCNCC.CC1=C(C=CC(=C1)Cl)O[C@@H](C)C(=O)O |
SMILES canónico |
CCNCC.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


